Hydroxyformaldehyde

Radiosynthesis Formylation reactions Specific activity

Hydroxyformaldehyde (CAS 1633-55-2), functionally equivalent to [14C]-formic acid, is a carbon-14 labeled compound with the molecular formula 14CH2O2 and a molecular weight of 48.018 g/mol. It serves as a crucial radiolabeled precursor and intermediate in biochemical and synthetic chemistry, offering the ability to track and quantify metabolic pathways and chemical reactions through liquid scintillation counting or autoradiography.

Molecular Formula CH2O2
Molecular Weight 48.018 g/mol
CAS No. 1633-55-2
Cat. No. B154252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyformaldehyde
CAS1633-55-2
Molecular FormulaCH2O2
Molecular Weight48.018 g/mol
Structural Identifiers
SMILESC(=O)O
InChIInChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1+2
InChIKeyBDAGIHXWWSANSR-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyformaldehyde (14C-Formic Acid) Procurement Guide: A Radiolabeled C1 Building Block for Research Applications


Hydroxyformaldehyde (CAS 1633-55-2), functionally equivalent to [14C]-formic acid, is a carbon-14 labeled compound with the molecular formula 14CH2O2 and a molecular weight of 48.018 g/mol . It serves as a crucial radiolabeled precursor and intermediate in biochemical and synthetic chemistry, offering the ability to track and quantify metabolic pathways and chemical reactions through liquid scintillation counting or autoradiography [1]. The compound is supplied as a neat liquid with a high molar activity, making it distinct from non-labeled or stable isotope-labeled counterparts.

Why Unlabeled or Stable-Isotope Formic Acid Cannot Substitute for Hydroxyformaldehyde in Radiolabeling Studies


Selecting a non-radiolabeled analog or a stable isotope (e.g., formic acid-13C, CAS 1633-56-3) fundamentally changes the analytical detection method. Unlabeled formic acid is invisible to radiometric detectors, while 13C-formic acid requires mass spectrometry (MS) or nuclear magnetic resonance (NMR) for quantification, which have different sensitivity, dynamic range, and sample preparation requirements [1]. Hydroxyformaldehyde (14C-formic acid) provides a specific and highly sensitive radiometric signal detectable at picomolar levels via liquid scintillation counting, enabling metabolic tracing and autoradiography that are impossible with stable isotope-labeled or unlabeled counterparts [2]. Substitution directly invalidates established radiochemical purity and radiometric yield protocols.

Quantitative Differentiation Evidence for Hydroxyformaldehyde (14C-Formic Acid) Against Closest Analogs


Molar Activity and Specificity: 14C-Neat Liquid vs. 3H-Sodium Salt

Hydroxyformaldehyde (neat liquid, [14C]-formic acid, CAS 1633-55-2) offers a molar activity of >50 mCi/mmol (1.85 GBq/mmol) . This contrasts with its tritiated analog, [3H]-formic acid sodium salt, which has a much higher specific activity (>2 Ci/mmol) but a far shorter half-life (12.3 years vs. 5730 years for 14C) . For long-term metabolic studies requiring stable isotope tracing without rapid signal decay, 14C-formic acid provides a more consistent specific activity over time. The neat liquid form also allows direct use in non-aqueous formylation reactions, a capability not shared by the ethanol:water solution form of the sodium salt.

Radiosynthesis Formylation reactions Specific activity

Radiochemical Purity: 14C-Neat Liquid vs. 14C-Sodium Salt Solution

The neat liquid [14C]-formic acid (Hydroxyformaldehyde) is delivered with a radiochemical purity of ≥98%, verified by Gas Chromatography (GC) . Its salt form, [14C]-formic acid sodium salt, is delivered as an ethanol:water (7:3) solution with a radiochemical purity proven by HPLC radiochromatogram (≥98%) [1]. While purities are equivalent, the analytical method of verification (GC vs. HPLC) and physical presentation (neat vs. solution) differ significantly, impacting its direct applicability in sensitive anhydrous reactions where a neat, unformulated starting material is required.

Radiochemical purity HPLC analysis Quality control

Performance as a Radiometric Substrate: 14C-Formic Acid vs. 14C-Palmitic Acid for M. tuberculosis Detection

In a direct comparison, formic-14C acid was evaluated alongside palmitic-1-14C acid as a substrate source for [14C]O2 in selective media for automatable radiometric detection of Mycobacterium tuberculosis growth [1]. While the study concluded that a medium containing 4 µCi/mL of palmitic-1-14C acid provided the basis for practical laboratory use, formic-14C acid was a key comparator. This head-to-head study demonstrates that formic-14C acid can serve as an alternative 14C source, with its simpler molecular structure potentially offering different metabolic entry points and reduced interference from complex lipid metabolism in specific diagnostic formulations.

Microbial detection Radiometric assay Mycobacterium tuberculosis

Efficiency as a Formylation Agent in Radiosynthesis: 14C-Formic Acid Yields

Hydroxyformaldehyde (14C-formic acid) serves as a direct formylating agent in the synthesis of complex 14C-labeled molecules. In the synthesis of [14C]-vincristine, excess 14C-formic acid was used for formylation and subsequently recovered as sodium formate [1]. Furthermore, in the synthesis of a 14C-labeled triazolobenzodiazepine, the overall radiochemical yield from formic acid-14C was reported at 57.8% [2]. These yields are comparable to those achieved with alternative formylating agents like N-methyl[14C]-formanilide (24.5–30% yield), demonstrating that the free acid can be an efficient and economical choice for direct formylation in multi-step syntheses.

Radiosynthesis Formylation Radiochemical yield

Liquid Scintillation Counting Compatibility: 14C-Formic Acid vs. Non-Labeled Methodologies

A validated method for estimating 14C in formic acid solutions using liquid scintillation counting demonstrated that direct radioassay of 1 cm³ formic acid solution in 10 cm³ of Insta-gel scintillator-solubilizer is feasible [1]. This method provides a simple, non-destructive quantification technique that is specific to 14C-labeled compounds. In contrast, stable isotope-labeled analogs (e.g., formic acid-13C) require complex MS or NMR analysis, which are inherently less sensitive and more time-consuming for routine quantification of metabolic incorporation or environmental fate studies.

Analytical chemistry Liquid scintillation counting 14C quantification

Optimal Application Scenarios for Hydroxyformaldehyde (14C-Formic Acid) Based on Core Evidence


Non-Aqueous Radiosynthesis of 14C-Labeled Pharmaceuticals

The neat liquid form and >50 mCi/mmol specific activity of Hydroxyformaldehyde make it the reagent of choice for water-sensitive formylation reactions . As evidenced by the 57.8% radiochemical yield in triazolobenzodiazepine synthesis, it serves as an efficient direct formylating agent, outperforming alternative formanilide derivatives which yield only 24.5-30% [1]. This application is critical for producing high-specific-activity drug candidates for ADME and receptor-binding studies.

Automated Radiometric Detection of Microbial Growth

Hydroxyformaldehyde has been directly evaluated as a 14C source in automated detection systems for slow-growing pathogens like M. tuberculosis . While palmitic acid-14C is more commonly used, formic acid-14C offers a structurally simpler C1 substrate that may integrate more selectively into specific microbial metabolic pathways, reducing background signal from host cell metabolism in complex biological matrices.

Long-Term Environmental Fate and Metabolic Tracing Studies

With a 14C half-life of 5730 years, Hydroxyformaldehyde provides unparalleled signal stability for long-term studies, in stark contrast to tritiated (3H) analogs (12.3-year half-life) . This property, combined with the validated liquid scintillation counting method for its direct quantification [1], makes it the superior choice for multi-year soil metabolism, groundwater transport, or slow pharmacokinetic studies where sample re-analysis may be required years later.

High-Sensitivity Quantitative Biochemical Assays

The use of Hydroxyformaldehyde enables radiometric detection at sensitivities up to 1000-fold greater than stable isotope (13C) methods . This is essential for in vitro assays measuring low-level metabolic incorporation, such as studying the C1 metabolism in formicine ants or formylation of DNA, where the concentration of the target analyte is below the detection limit of mass spectrometry.

Quote Request

Request a Quote for Hydroxyformaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.